2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol
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Overview
Description
2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol, commonly known as BMQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BMQ is a derivative of quinoline, a heterocyclic compound that is commonly found in plant alkaloids and synthetic drugs. BMQ has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that BMQ can inhibit the activity of various kinases, including the protein kinase C and the mitogen-activated protein kinase. BMQ has also been shown to inhibit the activity of various transcription factors, including the nuclear factor kappa B and the activator protein-1.
Biochemical and Physiological Effects
BMQ has been shown to have a variety of biochemical and physiological effects. Studies have shown that BMQ can induce apoptosis, or programmed cell death, in various cancer cells. BMQ has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a crucial step in the growth and spread of cancer cells. In addition, BMQ has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMQ has several advantages as a reagent for lab experiments. It is relatively easy to synthesize and is commercially available. BMQ is also stable under a variety of conditions and can be stored for long periods of time. However, there are also some limitations to the use of BMQ in lab experiments. It is relatively expensive compared to other reagents and may not be suitable for large-scale experiments. In addition, BMQ may have some toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of BMQ. One area of research is the development of new synthetic methods for BMQ and its derivatives. This could lead to the discovery of new compounds with even more potent biological activity. Another area of research is the study of the mechanism of action of BMQ and its derivatives. This could lead to a better understanding of the biochemical and physiological effects of these compounds and could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the potential applications of BMQ in fluorescence microscopy and organic synthesis could lead to the development of new tools and techniques for these fields.
Synthesis Methods
BMQ can be synthesized by a variety of methods, including the Pechmann condensation, the Friedlander synthesis, and the Skraup synthesis. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the reaction of a primary amine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Scientific Research Applications
BMQ has been extensively used in scientific research for its potential applications in various fields. In the field of medicine, BMQ has been studied for its potential anti-cancer properties. Studies have shown that BMQ can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. In the field of biology, BMQ has been studied for its potential applications in fluorescence microscopy. BMQ has been shown to have a strong fluorescent signal, making it a useful tool for imaging biological structures and processes. In the field of chemistry, BMQ has been studied for its potential applications in organic synthesis. BMQ has been shown to be a versatile reagent for a variety of chemical reactions, including cross-coupling reactions and cycloadditions.
properties
IUPAC Name |
2-[(E)-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-28-24-16-18(11-15-23(24)29-17-19-6-3-2-4-7-19)10-13-21-14-12-20-8-5-9-22(27)25(20)26-21/h2-16,27H,17H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSPSCVUPXPCTL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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